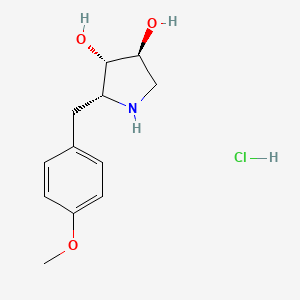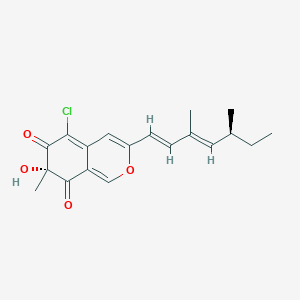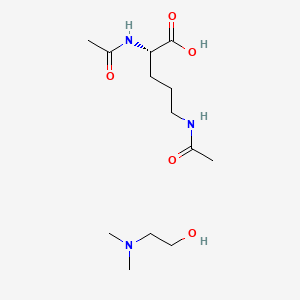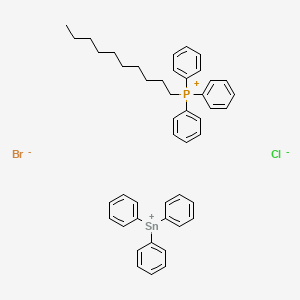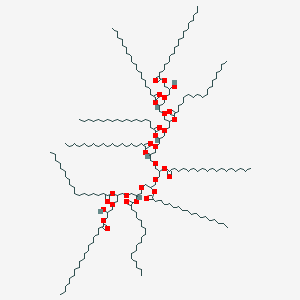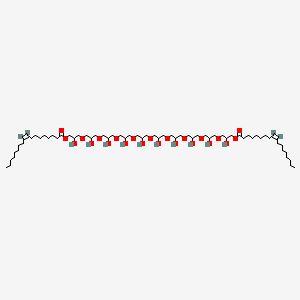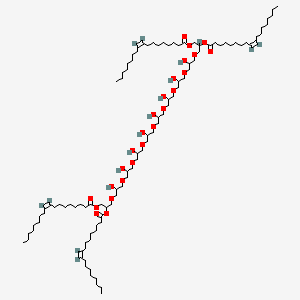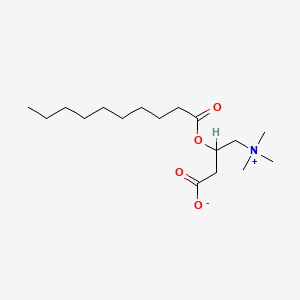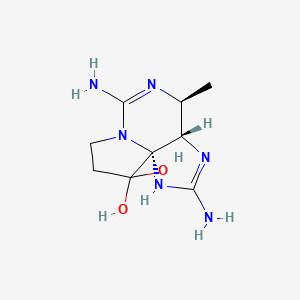
DH376
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DH376 is a highly potent , in vivo active compound that inhibits DAGLα in a time- and dose dependent manner in mouse brain. DH376 showed picomolar activity
Wissenschaftliche Forschungsanwendungen
Digital Holographic Microscopy in Biological Research
Digital Holographic Microscopy (DHM) is a promising technique for analyzing biological samples. Its application in the study of the A375 melanoma cell line has demonstrated its capability to measure important parameters such as refractive index, morphology, and dry mass. This technique has been instrumental in determining cell morphology thickness and refractive index through the slight tilting of cells in a DHM setup. The research by Palacios-Ortega et al., 2021 highlights the use of DHM in rendering images of melanoma cells and providing detailed holographic phase maps.
Data Mining and Machine Learning in Diabetes Research
The explosion of data in the biotechnology and health sciences sectors has necessitated the application of machine learning and data mining methods. Specifically, in diabetes research, these methods have been critical in transforming information into valuable knowledge. Research, such as that by Kavakiotis et al., 2017, has been pivotal in utilizing a wide range of machine learning algorithms to analyze clinical datasets, thereby paving the way for new hypotheses and deeper understanding in the field of diabetes.
Expression and Prognosis Analysis of DHX37 in Human Cancers
DHEA-Box Helicase 37 (DHX37) is an RNA helicase involved in RNA secondary structure alteration, including translation, nuclear splicing, and ribosome assembly. It plays a significant role in neurodevelopmental disorders and is a functional regulator of CD8 T cells. Dysregulation of CD8 T cell function is closely related to defective antitumor immune responses. Research by Huang et al., 2021 has delved into the expression, mutation, and prognostic role of DHX37 in human cancers, suggesting its potential as a target for cancer immunotherapy.
Data Management in Public-funded International Research in Digital Humanities
Digital humanities (DH) has revolutionized the way humanities and social sciences research is conducted and presented, enabling researchers to ask novel questions and revisit familiar ones. The Digging into Data 3 challenge, as discussed by Poole & Garwood, 2020, represents a significant stride in public-funded, international, and collaborative research in DH. The study focuses on how Data Management Plan requirements affect work practices in public-funded DH, how scholars grapple with key data management challenges, and how they plan to reuse and share their data.
3-D Imaging and Display through Digital Holography
In the realm of material science, biotechnology, and lab-on-a-chip scale applications, digital holography (DH) has emerged as a key imaging technique. The research by Memmolo et al., 2017 provides an overview of the contributions to 3-D imaging and display technology through DH. It discusses the development of novel numerical solutions in the framework of DH-based 3-D imaging and display technology, highlighting the importance of DH in these research fields.
Eigenschaften
CAS-Nummer |
1848233-57-7 |
|---|---|
Produktname |
DH376 |
Molekularformel |
C31H28F2N4O3 |
Molekulargewicht |
542.5868 |
IUPAC-Name |
((2R,5R)-2-benzyl-5-(prop-2-yn-1-yloxy)piperidin-1-yl)(4-(bis(4-fluorophenyl)(hydroxy)methyl)-2H-1,2,3-triazol-2-yl)methanone |
InChI |
InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |
InChI-Schlüssel |
GVLOFRPVRYAFKI-VSGBNLITSA-N |
SMILES |
C#CCO[C@@H]1CC[C@H](CC2=CC=CC=C2)N(C(N3N=CC(C(C4=CC=C(F)C=C4)(O)C5=CC=C(F)C=C5)=N3)=O)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DH376; DH 376; DH-376. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




